2-[(4-Bromobenzenesulfonyl)methyl]piperidine
Description
2-[(4-Bromobenzenesulfonyl)methyl]piperidine is a piperidine derivative featuring a bromobenzenesulfonylmethyl substituent. The compound combines a piperidine ring—a six-membered amine heterocycle—with a sulfonyl group linked to a brominated aromatic ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The hydrochloride salt form (95% purity) is commercially available, suggesting its utility in pharmaceutical synthesis .
Properties
Molecular Formula |
C12H16BrNO2S |
|---|---|
Molecular Weight |
318.23 g/mol |
IUPAC Name |
2-[(4-bromophenyl)sulfonylmethyl]piperidine |
InChI |
InChI=1S/C12H16BrNO2S/c13-10-4-6-12(7-5-10)17(15,16)9-11-3-1-2-8-14-11/h4-7,11,14H,1-3,8-9H2 |
InChI Key |
WGDOWJROEUCTKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromobenzenesulfonyl)methyl]piperidine typically involves the reaction of piperidine with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of 2-[(4-Bromobenzenesulfonyl)methyl]piperidine may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromobenzenesulfonyl)methyl]piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Based on the search results, here's what is known about the applications of the chemical compound 2-[(4-Bromobenzenesulfonyl)methyl]piperidine:
Basic Information
2-[(4-Bromobenzenesulfonyl)methyl]piperidine is a chemical compound with the molecular formula C12H16BrNO2S . It is identified by the PubChem CID 71777980 . Information regarding its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity, and supplier lists can be found on PubChem .
Synthesis
(2R)-1-(4-Bromobenzenesulfonyl)pyrrolidine-2-carboxylate methyl ester, referred to as compound 2 in a study, can be synthesized from compound 1a in anhydrous methanol with reflux .
Potential Applications
While the search results do not explicitly detail the applications of 2-[(4-Bromobenzenesulfonyl)methyl]piperidine, they do provide some context for its potential use:
- Enzyme Inhibitors: Arylsulfonamides, which share a structural similarity with 2-[(4-Bromobenzenesulfonyl)methyl]piperidine, have been identified as dual orexin receptor antagonists .
- Histone Deacetylase (HDAC) Inhibitors: The compound may be relevant in the design and synthesis of non-hydroxamate HDAC6 inhibitors, using α-amino amide as a zinc-ion binder .
- FTase Inhibitors: Piperidine derivatives have been investigated as inhibitors of mammalian FTase, with binding modes and interactions with key residues in the binding pocket described .
Mechanism of Action
The mechanism of action of 2-[(4-Bromobenzenesulfonyl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity. The piperidine ring can also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 2-[(4-Bromobenzenesulfonyl)methyl]piperidine, we compare it with structurally related piperidine and aromatic derivatives. Key differences in substituents, functional groups, and biological activities are highlighted below.
Table 1: Structural and Functional Comparison of Piperidine Derivatives
Key Observations:
Electronic and Steric Effects :
- The sulfonyl group in 2-[(4-Bromobenzenesulfonyl)methyl]piperidine is electron-withdrawing, reducing the basicity of the piperidine nitrogen compared to alkyl-substituted analogs like the tetramethylbenzene-piperidine derivative . This property may influence binding to biological targets, such as enzymes or receptors requiring hydrogen-bond acceptors.
- In contrast, fluorophenyl-substituted piperidines (e.g., 4-(4-Fluorophenyl)-4-Hydroxy Piperidine) leverage fluorine’s electronegativity for enhanced metabolic stability and target affinity .
Biological Activity: The tetramethylbenzene-piperidine derivative exhibits antidiabetic and antioxidant activities, attributed to its bulky alkyl substituents, which may enhance membrane permeability and scavenging of reactive oxygen species .
Solubility and Bioavailability :
- The hydrochloride salt form of 2-[(4-Bromobenzenesulfonyl)methyl]piperidine improves aqueous solubility compared to neutral piperidine derivatives, a critical factor for oral bioavailability .
- Pyridine-containing analogs (e.g., 2-(4-Bromophenyl)pyridine) may exhibit lower solubility due to aromatic stacking but offer advantages in metal coordination for catalysis or ligand design .
Synthetic Utility :
- Brominated aromatic systems (e.g., bromobenzenesulfonyl or bromophenyl groups) are versatile intermediates for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), enabling further functionalization .
Research Findings and Implications
- This contrasts with rigid analogs like furanone-piperidine hybrids, where planarity restricts motion .
- Comparative Toxicity : Brominated compounds often exhibit higher molecular weights and lipophilicity, which may increase tissue accumulation. However, the sulfonyl group’s polarity could mitigate this risk compared to purely hydrophobic derivatives .
Biological Activity
2-[(4-Bromobenzenesulfonyl)methyl]piperidine is a synthetic compound characterized by its piperidine ring and a sulfonyl group attached to a bromobenzene moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula for 2-[(4-Bromobenzenesulfonyl)methyl]piperidine is C₁₁H₁₄BrN₁O₂S, with a molecular weight of approximately 404.32 g/mol. The structure features a piperidine ring, which enhances its reactivity and biological profile due to the presence of the sulfonyl group that can participate in various chemical reactions.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of piperidine derivatives, including 2-[(4-Bromobenzenesulfonyl)methyl]piperidine. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives containing sulfonamide groups have demonstrated efficacy against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 111 | E. coli | 10 µg/mL |
| Compound 112 | S. aureus | 10 µg/mL |
These findings suggest that the presence of electron-withdrawing groups, such as bromine, can enhance the antibacterial properties of these compounds .
Anticancer Properties
The anticancer potential of 2-[(4-Bromobenzenesulfonyl)methyl]piperidine has been explored in various studies. Compounds with similar piperidine structures have shown promising results as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer therapy. For example, certain derivatives were evaluated for their ability to inhibit HDAC6, demonstrating varying levels of cytotoxicity against cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT-22 (mouse hippocampal) | 20 |
| Compound B | BV-2 (mouse microglial) | >1000 |
These results indicate that while some compounds exhibit significant cytotoxicity, others maintain cell viability at higher concentrations .
The biological activity of 2-[(4-Bromobenzenesulfonyl)methyl]piperidine is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with key enzymes involved in cellular processes, leading to inhibition and subsequent therapeutic effects.
- Cell Signaling Pathways : Some studies suggest that piperidine derivatives can modulate signaling pathways related to inflammation and cancer progression.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial effects of various piperidine derivatives against Staphylococcus aureus and found that modifications to the sulfonyl group significantly enhanced activity.
- Cytotoxicity in Cancer Models : In vitro studies have shown that certain analogs reduced cell viability in cancer cell lines, suggesting potential for development as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
